molecular formula C18H16O2 B12543392 Propyl 4-(phenylethynyl)benzoate CAS No. 827028-17-1

Propyl 4-(phenylethynyl)benzoate

Cat. No.: B12543392
CAS No.: 827028-17-1
M. Wt: 264.3 g/mol
InChI Key: DWPSJMNKUAYJBU-UHFFFAOYSA-N
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Description

Propyl 4-(phenylethynyl)benzoate is an alkyl benzoate derivative characterized by a propyl ester group and a phenylethynyl substituent at the para position of the benzene ring. This structure imparts unique physicochemical properties, including increased rigidity and conjugation due to the ethynyl linkage, which may enhance its utility in materials science or synthetic chemistry.

Properties

CAS No.

827028-17-1

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

propyl 4-(2-phenylethynyl)benzoate

InChI

InChI=1S/C18H16O2/c1-2-14-20-18(19)17-12-10-16(11-13-17)9-8-15-6-4-3-5-7-15/h3-7,10-13H,2,14H2,1H3

InChI Key

DWPSJMNKUAYJBU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 4-(phenylethynyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(phenylethynyl)benzoic acid with propanol in the presence of a catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized catalysts, such as lipases, can also be explored to achieve greener and more sustainable production methods .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(phenylethynyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl 4-(phenylethynyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propyl 4-(phenylethynyl)benzoate involves its interaction with specific molecular targets and pathways. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which may exert biological effects through various signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

  • Phenylethynyl vs. Hydroxyl Groups :
    Propyl 4-(phenylethynyl)benzoate differs from propyl paraben (Propyl 4-hydroxybenzoate, ) in the substituent at the 4-position. The phenylethynyl group introduces conjugation and steric bulk, whereas the hydroxyl group in propyl paraben enables hydrogen bonding, affecting solubility and preservative efficacy. Propyl paraben is widely used in cosmetics and pharmaceuticals due to its antimicrobial properties , while the phenylethynyl variant may find niche applications in polymer chemistry or optoelectronics.

  • Ester Chain Length :
    Compared to ethyl benzoate derivatives (e.g., I-6230, I-6232; ), the propyl ester in the target compound increases lipophilicity. Longer alkyl chains generally enhance lipid solubility (logP), as seen in CIR reports on alkyl benzoates (), where propyl esters exhibit higher hydrophobicity than methyl or ethyl analogs.

  • Substituent Electronic Effects: Ethyl 4-(dimethylamino)benzoate () contains an electron-donating dimethylamino group, which enhances reactivity in resin cements.

Physicochemical Properties

Compound Substituent Ester Chain Key Properties Applications
This compound Phenylethynyl Propyl High rigidity, conjugation, moderate lipophilicity Polymers, optoelectronics (inferred)
Propyl paraben Hydroxyl Propyl Water-soluble, antimicrobial Cosmetics, preservatives
Ethyl 4-(dimethylamino)benzoate Dimethylamino Ethyl High reactivity, UV absorption Dental resins, photoinitiators
I-6230 (Ethyl benzoate derivative) Pyridazin-3-yl Ethyl Heterocyclic functionality Pharmaceutical intermediates

Reactivity and Stability

  • The phenylethynyl group’s conjugation may slow ester hydrolysis compared to propyl paraben, where the hydroxyl group adjacent to the ester increases susceptibility to enzymatic degradation .
  • In resin systems (), ethyl 4-(dimethylamino)benzoate outperforms methacrylate derivatives in conversion efficiency, suggesting that substituent electronic effects dominate reactivity. This compound’s stability under similar conditions remains speculative but could be advantageous in high-temperature applications.

Biological Activity

Propyl 4-(phenylethynyl)benzoate is an organic compound that has garnered interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by a propyl group attached to a benzoate moiety, with a phenylethynyl substituent. Its structural formula can be represented as follows:

C15H14O2\text{C}_{15}\text{H}_{14}\text{O}_2

This structure contributes to its unique physicochemical properties, influencing its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways.
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.
  • Plant Growth Regulation : Research has shown that derivatives like 4-(2-phenylethynyl)benzoic acid (PEBA), closely related to this compound, can inhibit seed germination and affect plant architecture, suggesting potential applications in agricultural practices .

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study reported that this compound demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 50 µg/mL for certain strains.
  • Anticancer Research :
    • In vitro studies have indicated that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values ranged from 20 to 40 µM, suggesting moderate potency .
  • Plant Growth Regulation :
    • Research on PEBA revealed that at concentrations as low as 0.5 µM, it effectively suppressed tomato seed germination. Higher concentrations (25 µM) altered plant architecture without adversely affecting overall growth or yield .

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityPlant Growth Regulation
This compoundModerateModerateSignificant
Methyl 4-(phenylethynyl)benzoateLowLowMinimal
Ethyl 4-(phenylethynyl)benzoateModerateHighSignificant

This table highlights the comparative biological activities of this compound with its methyl and ethyl counterparts, demonstrating its unique position in terms of efficacy.

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